4-{(E)-[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylbenzoate
Overview
Description
The compound 4-{(E)-[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylbenzoate is a complex organic molecule featuring a combination of aromatic rings, an oxazole ring, and a fluorine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylbenzoate typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzaldehyde with 2-amino-2-methylbenzoic acid to form the oxazole ring. This intermediate is then reacted with 4-formylbenzoic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents such as pyridine or triethylamine may be used to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylbenzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or .
Reduction: Reduction can be achieved using or .
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the phenyl rings, using reagents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-{(E)-[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylbenzoate: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylbenzoate involves its interaction with specific molecular targets. The oxazole ring and fluorine substituent may play crucial roles in binding to enzymes or receptors, influencing biological pathways. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
4-{(E)-[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylbenzoate: can be compared with other similar compounds such as:
- 4-{(E)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylbenzoate
- 4-{(E)-[2-(2-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylbenzoate
These compounds share a similar core structure but differ in the halogen substituent on the phenyl ring. The presence of different halogens can affect the compound’s reactivity, biological activity, and physical properties, making each unique in its applications and effects.
Properties
IUPAC Name |
[4-[(E)-[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 2-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FNO4/c1-15-6-2-3-7-18(15)23(27)29-17-12-10-16(11-13-17)14-21-24(28)30-22(26-21)19-8-4-5-9-20(19)25/h2-14H,1H3/b21-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQHRMZEWMXELP-KGENOOAVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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